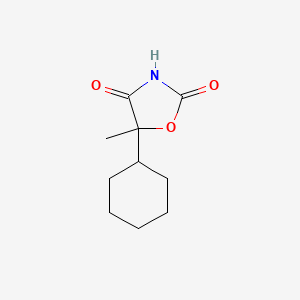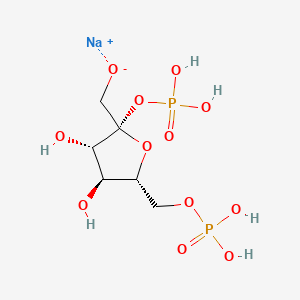
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphonooxy groups attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of hydroxyl and phosphonooxy groups through selective phosphorylation and hydroxylation reactions. Common reagents used in these steps include phosphoryl chloride, sodium hydroxide, and various organic solvents to facilitate the reactions under controlled temperatures and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process is optimized to maximize yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, forming simpler derivatives.
Substitution: Phosphonooxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate involves its interaction with specific molecular targets and pathways. The compound’s phosphonooxy groups can mimic phosphate groups in biological systems, allowing it to participate in phosphorylation reactions and influence enzyme activity. This can affect various cellular processes, including signal transduction, energy metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Sodium ((2S,3S,4S,5R)-3,4-dihydroxy-2-(phosphonooxy)-5-((phosphonooxy)methyl)tetrahydrofuran-2-yl)methanolate can be compared to other phosphorylated sugars and nucleotides. Similar compounds include:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Glucose-6-phosphate: An important intermediate in glycolysis.
Fructose-1,6-bisphosphate: Another glycolytic intermediate.
Propriétés
IUPAC Name |
sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,8-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q-1;+1/t3-,4-,5+,6+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGLXYBMOWLLDI-QAYODLCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(C[O-])OP(=O)(O)O)O)O)OP(=O)(O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{4-[Butyl(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)propanedinitrile](/img/structure/B560936.png)
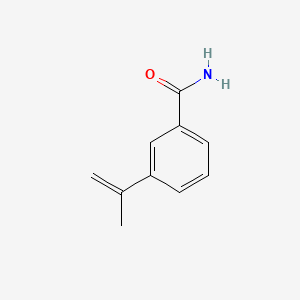
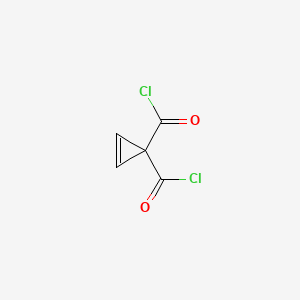
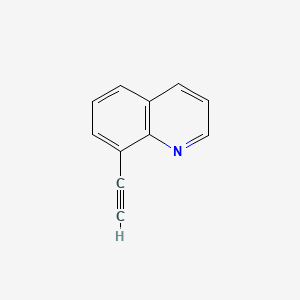
![(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate](/img/structure/B560948.png)
![Dimethyl 1-ethenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B560950.png)
